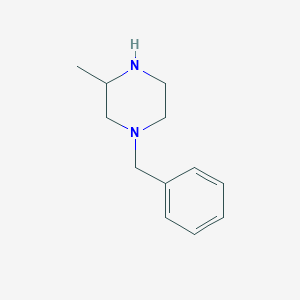

1-Benzyl-3-methylpiperazine

Overview

Description

1-Benzylpiperazine, commonly referred to as 'Legal X', 'Legal E', or 'A2', is a psychoactive compound that has been increasingly encountered on the clandestine market. It is known for its addictive properties, as suggested by experimental data and studies on its rewarding properties in rats .

Synthesis Analysis

The synthesis of benzylpiperazine derivatives can be achieved through various methods. One approach involves the direct and scalable synthesis of a benzylpiperazine from the corresponding benzaldehyde and piperazine using a continuous-flow hydrogenation apparatus, which is both environmentally friendly and safe . Another method includes the in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key synthetic intermediate of imatinib, through direct reductive alkylation of 1-methylpiperazine . Additionally, a novel 1-benzylpiperazin-2-one nitrone has been synthesized, which undergoes [3+2] cycloadditions with alkynes and alkenes to yield isoxazolines and isoxazolidines .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of a new designer benzylpiperazine was confirmed by two-dimensional NMR correlations and by GC-MS after synthesis . The crystal structure of related compounds, such as 1-(4-benzylpiperazino)methyl-3-phenyl-1,2,4-triazole-5-thione, has been determined, revealing extensive hydrogen bonding and (\pi)-(\pi) interactions that contribute to crystal stabilization .

Chemical Reactions Analysis

Benzylpiperazine derivatives can participate in a range of chemical reactions. For example, the aforementioned nitrone synthesized from 1-benzylpiperazin-2-one can react with alkynes and alkenes to form isoxazolines and isoxazolidines, which can be further transformed into 3-substituted piperazin-2-ones and 1,3-amino alcohols . Additionally, benzylpiperazine derivatives have been synthesized for structure-activity relationship studies, such as those aiming to determine antiulcer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. For instance, the presence of a benzyl group attached to the piperazine ring is a common feature that affects the compound's biological activity and interaction with receptors in the central nervous system . The crystal structure analysis of related compounds provides insight into the conformation and stability of the molecule, which is essential for understanding its physical properties .

Scientific Research Applications

- Scientific Field : Medicinal Chemistry

- Summary of the Application : 1-Benzyl-3-methylpiperazine is a type of piperazine, a class of organic compounds that are often found in drugs or bioactive molecules . Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . It is also the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific research context. For example, recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . One method involves the photoredox-catalyzed C–H arylation of piperazines with 1,4-dicyanobenzene .

- Results or Outcomes : The outcomes of using 1-Benzyl-3-methylpiperazine in scientific research can also vary widely. In the context of drug discovery, the use of piperazine can improve the pharmacological and pharmacokinetic profiles of drug candidates, as the nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

-

Recreational Use : Methylbenzylpiperazine (1-methyl-4-benzylpiperazine, MBZP) is a stimulant drug which is a derivative of benzylpiperazine . MBZP has been sold as an ingredient in legal recreational drugs known as “party pills”, initially in New Zealand and subsequently in other countries around the world . The effects of MBZP are very similar to those of benzylpiperazine (BZP), but the stimulant effect is slightly weaker and it seems to have less of a tendency to cause negative side effects such as headaches and nausea .

-

Analytical Reference Standard : 1-Benzyl-3-methylpiperazine is used as an analytical reference standard . This means it can be used in laboratories to calibrate instruments, validate methods, and ensure the accuracy of test results .

-

Pharmaceutical Research : The piperazine moiety, which includes 1-Benzyl-3-methylpiperazine, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule . Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 have been reviewed, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are discussed .

-

Market Research : The ® -1-benzyl-3-methylpiperazine Reagent Market research helps companies identify potential opportunities and threats in the industry, assess demand for a product or service, and determine the optimal strategy .

-

Chemical Reference Standard : 1-Benzyl-3-methylpiperazine is used as a chemical reference standard . This means it can be used in laboratories to calibrate instruments, validate methods, and ensure the accuracy of test results .

Safety And Hazards

1-Benzyl-3-methylpiperazine is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

1-benzyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFUDSPYJDXBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369445 | |

| Record name | 1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-methylpiperazine | |

CAS RN |

3138-90-7 | |

| Record name | 3-Methyl-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3138-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

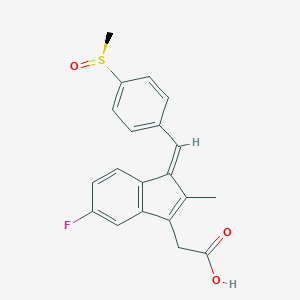

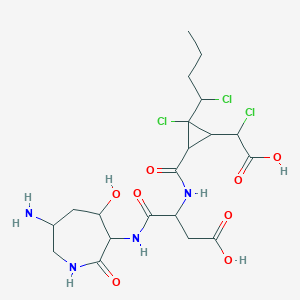

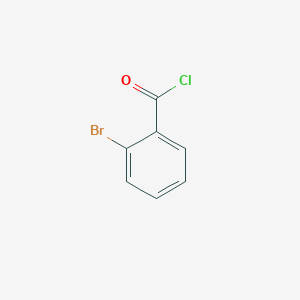

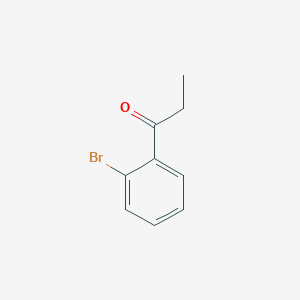

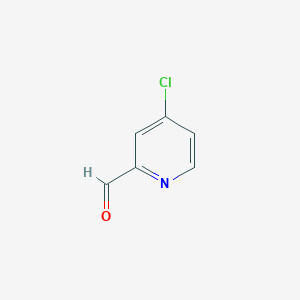

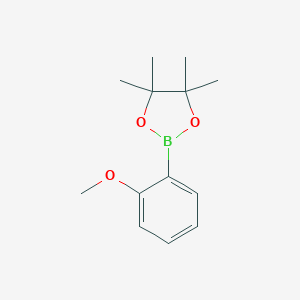

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

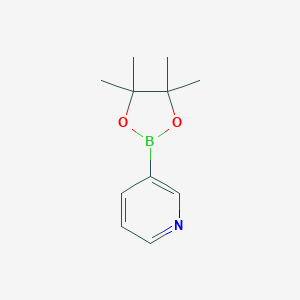

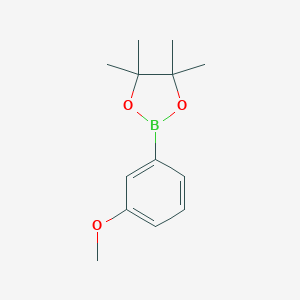

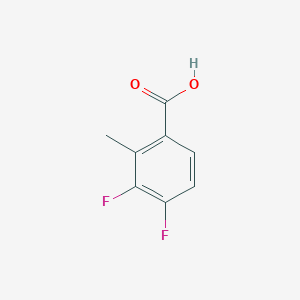

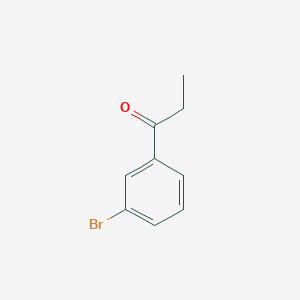

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.